

# Physical and chemical properties of 3-Hydroxythiophene-2-carboxylic acid

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## Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carboxylic acid

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An In-Depth Technical Guide to **3-Hydroxythiophene-2-carboxylic Acid**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

### Introduction

**3-Hydroxythiophene-2-carboxylic acid** (CAS No. 5118-07-0) is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.<sup>[1]</sup> Its unique molecular architecture, featuring a sulfur-containing thiophene ring functionalized with both a hydroxyl and a carboxylic acid group, imparts a rich and versatile reactivity profile.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

## Core Molecular and Physicochemical Profile

The distinct properties of **3-Hydroxythiophene-2-carboxylic acid** arise from the interplay of its three primary structural components: the aromatic thiophene ring, the acidic carboxylic acid moiety, and the phenolic hydroxyl group. This combination facilitates hydrogen bonding, influences electronic distribution within the ring, and provides multiple sites for chemical modification.

## Key Properties Summary

A consolidation of the fundamental physicochemical data for **3-Hydroxythiophene-2-carboxylic acid** is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	5118-07-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> O <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	144.15 g/mol	<a href="#">[1]</a>
IUPAC Name	3-hydroxythiophene-2-carboxylic acid	<a href="#">[1]</a>
Synonyms	3-hydroxy-2-thiophenecarboxylic acid	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[2]</a>
Boiling Point	326.4°C at 760 mmHg	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>

## Structural and Chemical Characteristics

- **Structure and Tautomerism:** The molecule consists of a five-membered thiophene ring substituted at the C2 and C3 positions. The presence of the hydroxyl group adjacent to the carbonyl of the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence its conformation and reactivity. It is important to recognize that this compound can exist in tautomeric forms, such as the 3-keto tautomer, 2-(dihydroxymethylidene)-3-thiophenone, although it predominantly exists in the hydroxy form.[\[2\]](#)
- **Physical Properties:** It is a solid at room temperature. The high boiling point of 326.4°C is a direct consequence of strong intermolecular hydrogen bonding enabled by both the carboxylic acid and hydroxyl groups, which requires significant energy to overcome.[\[1\]](#) This is substantially higher than thiophene derivatives lacking these functionalities.[\[1\]](#)

- **Solubility and Acidity:** The carboxylic acid group is the primary determinant of its acidic nature. In physiological conditions, this group is typically ionized, which enhances water solubility.[3] The hydroxyl group, being phenolic in character, is also weakly acidic. The precise pKa value is not readily available in the provided search results but is a critical parameter for understanding its behavior in solution and its interaction with biological targets.

## Spectroscopic and Analytical Characterization

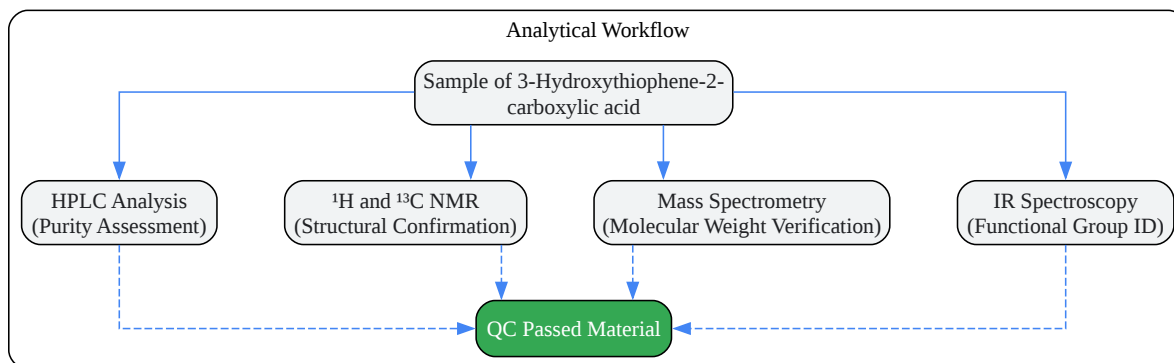
Confirming the identity and purity of **3-Hydroxythiophene-2-carboxylic acid** is crucial for any research application. Spectroscopic methods provide a definitive fingerprint of the molecule.

### Spectroscopic Data

Technique	Characteristic Features
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- Thiophene Protons: Two distinct signals for the protons on the thiophene ring, typically observed as doublets.[4]</li><li>- Hydroxyl Proton: A broad singlet, often in the downfield region (10-12 ppm for carboxylic acid OH), whose chemical shift is concentration and solvent-dependent. The signal disappears upon <math>\text{D}_2\text{O}</math> exchange.[5]</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A highly deshielded signal in the 160-180 ppm region.[5]</li><li>- Thiophene Carbons: Signals corresponding to the four carbons of the thiophene ring, with the carbon atoms attached to the electronegative oxygen and sulfur atoms showing distinct chemical shifts.</li></ul>
Infrared (IR) Spectroscopy	<ul style="list-style-type: none"><li>- O-H Stretch: A very broad and strong absorption band from 2500 to 3300 <math>\text{cm}^{-1}</math>, characteristic of the hydrogen-bonded carboxylic acid dimer.[5]</li><li>- C=O Stretch: A strong absorption band around 1710 <math>\text{cm}^{-1}</math> for the carbonyl group of the dimerized carboxylic acid. [5]</li><li>- C=C Stretch: Absorptions corresponding to the aromatic thiophene ring.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion Peak: A peak at <math>m/z</math> 144, corresponding to the molecular weight of the compound.[1]</li><li>- Key Fragmentation: A characteristic loss of the carboxyl group (<math>-\text{COOH}</math>), resulting in a fragment ion at <math>m/z</math> 99.[1]</li></ul>

## Analytical Workflow

A standard workflow for the quality control of **3-Hydroxythiophene-2-carboxylic acid** involves a combination of chromatographic and spectroscopic techniques.



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Caption: Standard analytical workflow for compound validation.

## Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **3-Hydroxythiophene-2-carboxylic acid** is fundamental to its application as a chemical building block.

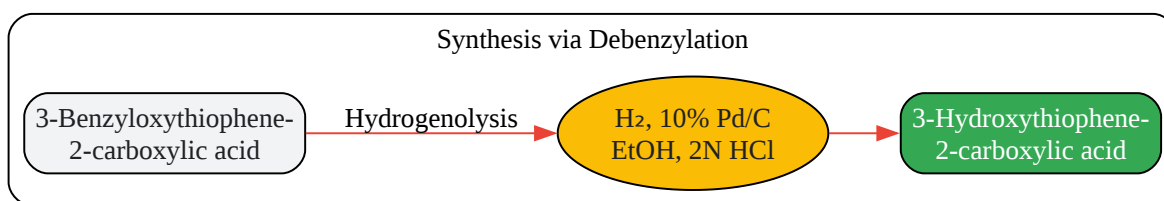
## Synthetic Methodologies

Several synthetic routes have been established. One common and effective method involves the deprotection of a benzylated precursor, which is a reliable strategy for obtaining the final product in high yield.

Protocol: Synthesis via Debenzylation[4]

- **Hydrogenation Setup:** To a suitable reaction vessel, add 3-benzyloxythiophene-2-carboxylic acid (1.0 g).
- **Catalyst and Solvent:** Add 10% palladium on carbon (Pd/C) catalyst (1.8 g) and a solvent mixture of ethanol (150 mL) and 2N hydrochloric acid (4.5 mL).

- **Reaction:** Subject the mixture to hydrogenation at 45 psi of hydrogen pressure for 2 hours.  
Causality Note: The Pd/C catalyst facilitates the hydrogenolysis of the benzyl ether C-O bond, while the acidic medium ensures the carboxylic acid remains protonated.
- **Workup:** Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
- **Isolation:** Concentrate the filtrate under vacuum to yield **3-hydroxythiophene-2-carboxylic acid** as an off-white solid (yield: ~98%).



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Caption: Synthetic scheme for **3-Hydroxythiophene-2-carboxylic acid**.

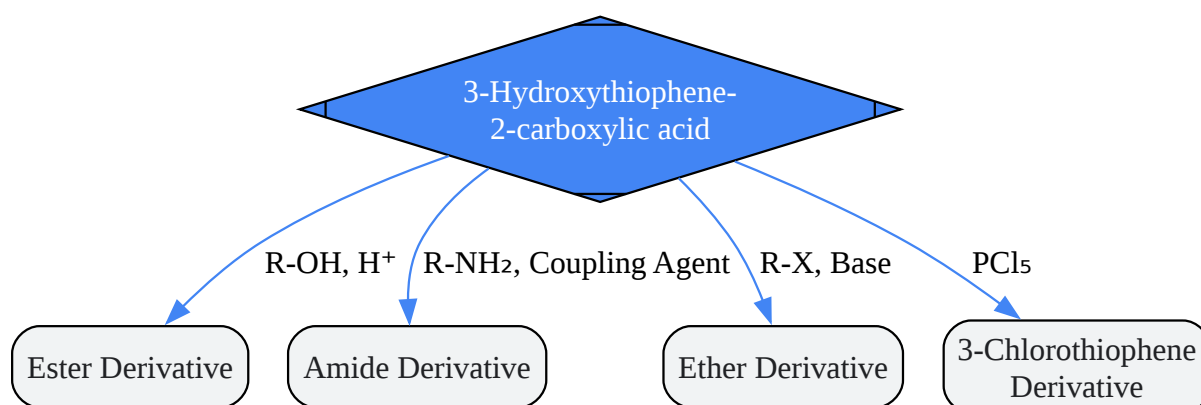
Another important approach is the Fiesselmann thiophene synthesis, which involves the condensation of an  $\alpha,\beta$ -acetylenic ester with methyl thioglycolate to regioselectively produce 3-hydroxythiophene-2-carboxylate derivatives.<sup>[6]</sup>

## Key Chemical Reactions

The dual functionality of the molecule allows for a range of chemical transformations, making it a versatile intermediate.<sup>[1]</sup>

- **Esterification:** The carboxylic acid group readily reacts with alcohols under acidic conditions to form the corresponding esters. This is a common strategy to mask the acidic proton and modify the compound's solubility and pharmacokinetic properties.<sup>[1]</sup>
- **Amidation:** Reaction with amines, typically activated by coupling agents, yields carboxamides. Thiophene-2-carboxamides are a well-established class of compounds with diverse biological activities.<sup>[7][8]</sup>

- Decarboxylation: Under heating, the molecule can lose carbon dioxide to yield 3-hydroxythiophene, although specific conditions are required.[1]
- Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also be converted to other functional groups, for example, treatment with phosphorus pentachloride can be used to synthesize the corresponding 3-chloro derivative.[9]
- Ring Substitution: The electron-donating nature of the hydroxyl group activates the thiophene ring towards electrophilic aromatic substitution, although the regioselectivity will be influenced by both the hydroxyl and carboxyl directing groups.



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Caption: Key reactivity pathways for the core molecule.

## Applications in Research and Drug Development

**3-Hydroxythiophene-2-carboxylic acid** is not merely a laboratory chemical; it is a "privileged pharmacophore" whose derivatives have shown significant biological potential.[7]

- Scaffold for Bioactive Molecules: The thiophene ring is a bioisostere for the benzene ring and is found in numerous marketed drugs.[8] The functional groups on this specific scaffold allow for the strategic elaboration of molecular complexity, which is a cornerstone of drug discovery. The functional groups can positively influence a molecule's pharmacokinetic properties, such as solubility and its ability to interact with biological targets.[6]

- **Antimicrobial and Antioxidant Activity:** Research has demonstrated that derivatives of **3-hydroxythiophene-2-carboxylic acid** possess notable biological activities.<sup>[1]</sup> Specifically, 3-hydroxy thiophene-2-carboxamide derivatives have been evaluated for their antioxidant and antibacterial properties.<sup>[8]</sup> Studies have shown these compounds exhibit moderate to good antioxidant activity and are often more active against Gram-positive bacterial strains.<sup>[8]</sup>
- **Enzyme Inhibition:** The parent compound and its esters (furoates and thenoates) have been identified as allosteric inhibitors of pyruvate dehydrogenase kinase 2, highlighting their potential in metabolic research.<sup>[4]</sup>

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- **Hazard Identification:** This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- **Handling Recommendations:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust. Wash hands thoroughly after handling.<sup>[10]</sup>
- **Storage:** Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.

## Conclusion

**3-Hydroxythiophene-2-carboxylic acid** is a highly valuable and versatile heterocyclic compound. Its well-defined physical and chemical properties, combined with its multiple reactive sites, make it an essential building block for the synthesis of complex molecular targets. For researchers in drug development, its role as a scaffold for generating novel compounds with potential antimicrobial, antioxidant, and enzyme-inhibiting activities underscores its continued importance in the field. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full synthetic and therapeutic potential.



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